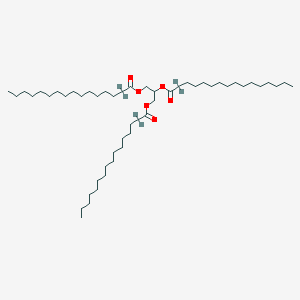![molecular formula C11H17N3 B1434813 [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine CAS No. 1564944-63-3](/img/structure/B1434813.png)
[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine
Übersicht
Beschreibung
“[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is an organic compound . It is available in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 191.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
A study by Pandey and Srivastava (2011) explored the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, including compounds similar to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, for potential anticonvulsant applications. The compounds were evaluated for their seizure protection properties in various models (Pandey & Srivastava, 2011).
Photocytotoxic Properties for Cancer Treatment
Basu et al. (2014) synthesized Iron(III) complexes involving ligands like this compound. These complexes exhibited photocytotoxicity in red light, suggesting potential applications in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).
Enhanced Cellular Uptake in Cancer Cells
In 2015, Basu et al. conducted another study on Iron(III) complexes of Schiff bases with modified dipicolylamines, including compounds structurally related to this compound. These complexes showed enhanced cellular uptake and remarkable photocytotoxicity in various cancer cells (Basu et al., 2015).
Photophysical Behaviors in Ligands
Li Ping-hua (2010) explored the photophysical behaviors of ligands including N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, which bears structural similarity to this compound. The study involved UV-Vis absorption and fluorescence spectrometry (Li Ping-hua, 2010).
Applications in Molecular Catalysis
Roffe et al. (2016) studied the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications. These derivatives, related to this compound, showed good activity and selectivity in catalytic processes (Roffe et al., 2016).
Schiff Base Ligands in Catalytic Reactions
Shukla et al. (2021) investigated Pd(II) complexes with ONN pincer ligands, including a compound structurally similar to this compound, for their catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).
Anticancer Activity of Complexes
Mbugua et al. (2020) reported on palladium and platinum complexes with Schiff base ligands, including compounds analogous to this compound. These complexes demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives exhibit a broad spectrum of biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Eigenschaften
IUPAC Name |
(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGKAHVIGSGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




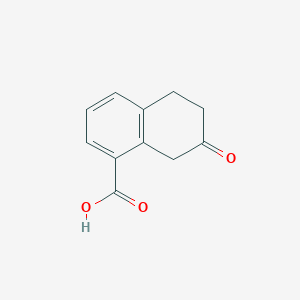
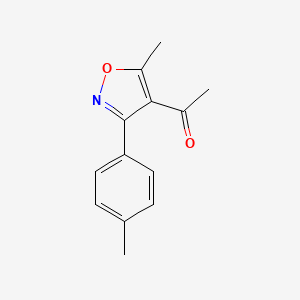
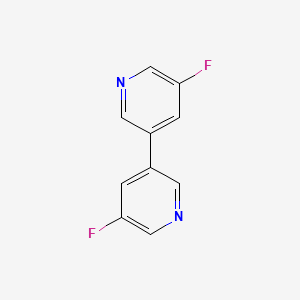

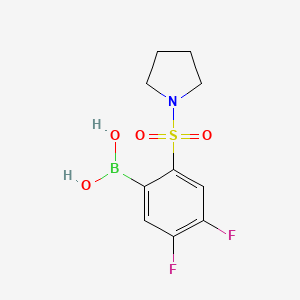
![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)

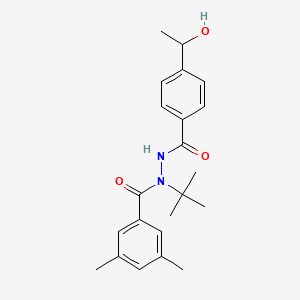
![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)
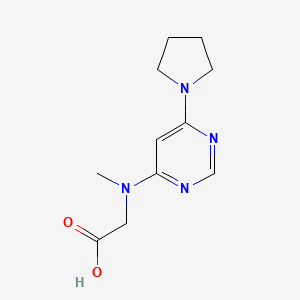

![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)
